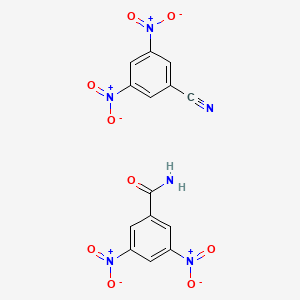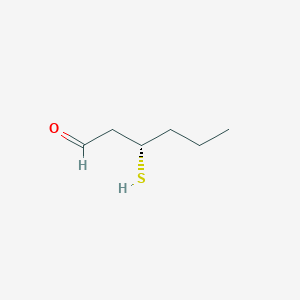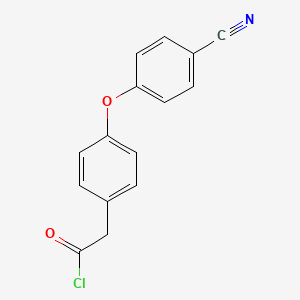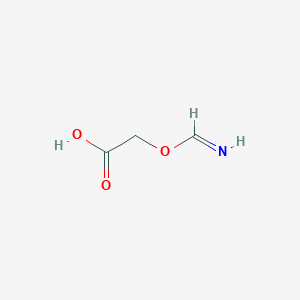![molecular formula C10H17NO8 B12571552 N,N-Bis[2-(carboxymethoxy)ethyl]glycine CAS No. 214070-26-5](/img/structure/B12571552.png)
N,N-Bis[2-(carboxymethoxy)ethyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis[2-(carboxymethoxy)ethyl]glycine is a polycarboxylic acid derivative known for its chelating properties. It is part of a class of compounds that have found widespread applications in various industrial, medical, and agricultural processes due to their ability to form stable complexes with metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Bis[2-(carboxymethoxy)ethyl]glycine can be synthesized starting from diethanolamine. The process involves the N-alkylation of glycine ethyl ester with ethyl 2-(2-bromoethoxy)acetate . The reaction typically requires the use of sodium hydride as a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same key steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis[2-(carboxymethoxy)ethyl]glycine primarily undergoes substitution reactions due to the presence of its carboxymethoxy groups. These reactions often involve the replacement of hydrogen atoms with other functional groups or metal ions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, bases like sodium hydride, and various metal salts. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving this compound are typically metal complexes. These complexes are formed when the compound chelates metal ions, resulting in stable, water-soluble products .
Wissenschaftliche Forschungsanwendungen
N,N-Bis[2-(carboxymethoxy)ethyl]glycine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Bis[2-(carboxymethoxy)ethyl]glycine involves its ability to chelate metal ions. The compound forms stable, ring-like structures with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is facilitated by the carboxymethoxy groups, which provide multiple binding sites for metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent known for its strong binding affinity for metal ions.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties to EDTA but with additional binding sites for metal ions.
Uniqueness
N,N-Bis[2-(carboxymethoxy)ethyl]glycine is unique in its structure, which provides a balance between binding strength and biodegradability. Unlike EDTA and DTPA, which are known for their persistence in the environment, this compound offers a more environmentally benign alternative due to its improved biodegradability .
Eigenschaften
CAS-Nummer |
214070-26-5 |
|---|---|
Molekularformel |
C10H17NO8 |
Molekulargewicht |
279.24 g/mol |
IUPAC-Name |
2-[bis[2-(carboxymethoxy)ethyl]amino]acetic acid |
InChI |
InChI=1S/C10H17NO8/c12-8(13)5-11(1-3-18-6-9(14)15)2-4-19-7-10(16)17/h1-7H2,(H,12,13)(H,14,15)(H,16,17) |
InChI-Schlüssel |
CAXRLRMJIGEFLY-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCC(=O)O)N(CCOCC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)

![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)



![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B12571547.png)
